7-Ethyl-2-methyl-4-undecanol

Description

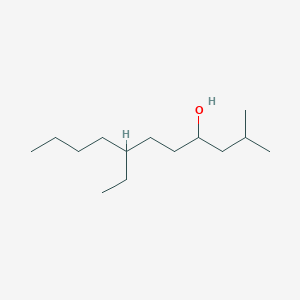

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-2-methylundecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKBSZCOVNFRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883292 | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-20-8 | |

| Record name | 7-Ethyl-2-methyl-4-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyl-2-methyl-4-undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-2-methylundecan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Ethyl-2-methyl-4-undecanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Ethyl-2-methyl-4-undecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound (CAS No. 103-20-8). The information is compiled from various chemical data repositories and is intended to serve as a foundational resource for professionals in research and development.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. It is described as a colorless to almost colorless clear liquid and is used as an intermediate in the production of fragrances, synthetic lubricants, defoamers, and surfactants[1][2].

Table 1: General Chemical Information

| Property | Value | Source(s) |

| CAS Number | 103-20-8 | [3][4] |

| Molecular Formula | C₁₄H₃₀O | [3][4] |

| Molecular Weight | 214.39 g/mol | [3][4] |

| Synonyms | 2-Methyl-7-ethyl-4-undecanol, Tetradecanol, Tetradecyl Alcohol | [3] |

| InChI | InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3 | [3] |

| InChIKey | JKKBSZCOVNFRCQ-UHFFFAOYSA-N | [3] |

| SMILES | CCCCC(CC)CCC(O)CC(C)C | [3] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to Almost colorless clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

| Density | 0.83 g/cm³ | [5] |

| Boiling Point | 264.2 °C at 760 mmHg | [5] |

| Flash Point | 114.9 °C | [5] |

| Vapor Pressure | 0.00137 mmHg at 25 °C | [5] |

| Refractive Index | 1.441 | [5] |

Spectroscopic Data

Table 3: Available Spectroscopic Data

| Spectroscopy Type | Available Information | Source(s) |

| ¹H NMR | Spectrum available, acquired at 400 MHz in CDCl₃. | [6] |

| ¹³C NMR | Spectrum available, acquired in CDCl₃. | [6] |

| Infrared (IR) | Spectrum available (liquid film). | [6] |

| Raman | Spectrum available. | [6] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [6] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not publicly available. However, generalized protocols for the analysis of long-chain branched alcohols are provided below as a reference for researchers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Protocol)

GC-MS is a common technique for the separation and identification of volatile and semi-volatile organic compounds like long-chain alcohols.

Caption: Generalized workflow for GC-MS analysis of a long-chain alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.

Caption: Generalized workflow for NMR analysis of an organic compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of this compound. Searches of scientific literature and toxicological databases did not yield any studies on its metabolic pathways, its effects on signaling pathways, or its potential therapeutic or adverse effects. This represents a significant knowledge gap and an area for future research.

Safety and Handling

Based on available safety data sheets, this compound is irritating to the eyes, respiratory system, and skin[7]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Synthesis

While specific, detailed synthesis protocols for this compound are not provided in the public literature, a potential logical retrosynthetic analysis can be proposed based on its structure.

Caption: Possible retrosynthetic pathways for this compound.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) or for the user's own risk assessment. Users should consult the relevant SDS and other safety resources before handling this chemical. The absence of information on biological activity does not imply that the substance is harmless.

References

An In-depth Technical Guide to 7-Ethyl-2-methyl-4-undecanol (CAS: 103-20-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethyl-2-methyl-4-undecanol, a branched-chain fatty alcohol, is a molecule with existing applications in the fragrance and chemical industries that holds potential for broader scientific inquiry. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and established applications. While specific biological data for this compound is limited, this document explores the known biological activities of related branched-chain fatty alcohols, offering a framework for future research. Detailed experimental protocols for the synthesis, purification, and analysis of long-chain alcohols are presented to facilitate further investigation into the properties and potential applications of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] Its branched structure influences its physical properties, such as its boiling point and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 103-20-8 | [1][2] |

| Molecular Formula | C14H30O | [1][2] |

| Molecular Weight | 214.39 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Boiling Point | 264.2 °C at 760 mmHg | [1] |

| Density | 0.83 g/cm³ | [1] |

| Flash Point | 114.9 °C | [1] |

| Refractive Index | 1.441 | [1] |

| Vapor Pressure | 0.00137 mmHg at 25 °C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 4.39 | [1] |

| Water Solubility (log10WS) | -4.57 (estimated) | [4] |

| EINECS Number | 203-088-0 | [1] |

| InChI Key | JKKBSZCOVNFRCQ-UHFFFAOYSA-N | [3][4] |

| SMILES | CCCCC(CC)CCC(O)CC(C)C | [3][4] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Description | Reference(s) |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for this compound. | [1][5] |

| Infrared (IR) Spectroscopy | IR spectra from liquid film have been recorded. | [1][5] |

| Raman Spectroscopy | Raman spectra have been documented. | [1][5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR and 13C NMR data in CDCl3 are available. | [4][5] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, general methods for the synthesis of long-chain branched alcohols involve the hydrogenation of corresponding fatty acid esters or ketones.

General Synthesis Workflow

The synthesis of this compound can be conceptualized through a multi-step process, often starting from smaller, readily available precursors.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Purification of Long-Chain Alcohols by Column Chromatography

This protocol describes a general method for the purification of high-molecular-weight alcohols like this compound.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Glass column

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude alcohol in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with pure hexane, gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions using the collection tubes.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been identified, research on other branched-chain fatty alcohols (BCFAs) provides insights into their potential biological roles. BCFAs are known to modulate the fluidity of cell membranes by disrupting the tight packing of lipid acyl chains.[2] This can impact the function of membrane-bound proteins and signaling pathways.

Postulated Signaling Pathway Involvement

Branched-chain fatty alcohols, by altering membrane fluidity, could indirectly influence various signaling pathways that are dependent on the membrane environment. One such example is the modulation of G-protein coupled receptor (GPCR) signaling.

Caption: Postulated influence on a generic GPCR signaling pathway.

Known and Potential Applications

The primary current application of this compound is in the fragrance and flavor industry due to its fruity odor.[1] It is also used as an intermediate in the synthesis of other chemicals.[5][6]

Table 3: Applications of this compound

| Application Area | Description | Reference(s) |

| Fragrances and Flavors | Used as a component in perfumes, cosmetics, and household products. | [1][6] |

| Chemical Intermediate | Serves as a precursor for the synthesis of synthetic lubricants, defoamers, and surfactants. | [5][6] |

| Research | Investigated for its potential biological activities based on the properties of branched-chain fatty alcohols. | [2] |

Safety and Handling

This compound is classified as irritating to the eyes, respiratory system, and skin.[3] It is also considered to have long-lasting harmful effects on aquatic life.[5][7]

Table 4: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | [7] |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |

| H413: May cause long lasting harmful effects to aquatic life. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] |

| P273: Avoid release to the environment. | [5] |

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing vapors.

-

Wash thoroughly after handling.

Conclusion

This compound is a branched-chain fatty alcohol with well-defined physicochemical properties and established industrial applications. While its specific biological functions remain largely unexplored, the known activities of related compounds suggest potential for this molecule in modulating biological membranes and associated signaling pathways. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists interested in further investigating the chemical and biological properties of this compound and unlocking its potential in drug development and other scientific fields. Further research is warranted to elucidate its specific biological mechanisms of action and to explore its full therapeutic and industrial potential.

References

An In-depth Technical Guide on the Physical Properties of 7-Ethyl-2-methyl-4-undecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 7-Ethyl-2-methyl-4-undecanol. The information is compiled from various chemical databases and suppliers. While specific experimental data for this compound is limited, this guide also outlines standardized experimental protocols for determining the physical characteristics of long-chain alcohols.

Chemical Identity

This compound is a secondary alcohol. Its chemical structure and basic identifiers are crucial for its characterization and are summarized below.

-

IUPAC Name: 7-Ethyl-2-methylundecan-4-ol

-

Synonyms: 4-Undecanol, 7-ethyl-2-methyl-; 2-Methyl-7-ethyl-4-undecanol; 7-Ethyl-2-methyl-4-hendecanol[1]

Physical Properties

The physical properties of this compound are essential for its handling, application, and for predicting its behavior in various chemical and biological systems. The available quantitative data is presented in Table 1 for ease of comparison.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Units |

| Molecular Weight | 214.39 | g/mol |

| Boiling Point | 261-264.2 | °C at 760 mmHg |

| Density | 0.83 - 0.84 | g/cm³ |

| Flash Point | 114.9 | °C |

| Vapor Pressure | 0.00137 | mmHg at 25°C |

| Refractive Index | 1.441 - 1.446 | |

| pKa | 15.24 ± 0.20 | (Predicted) |

Appearance: This compound is typically described as a colorless to almost colorless clear liquid.[3] Some sources also mention it can be a white crystal or solid.[1]

Solubility: It exhibits excellent solubility in various organic solvents.[2]

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample is the Thiele tube method.

-

Principle: A small amount of the liquid is heated in a small tube attached to a thermometer. An inverted capillary tube is placed in the liquid. As the liquid is heated, the air trapped in the capillary tube expands and escapes. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4][5]

-

Apparatus: Thiele tube, thermometer, capillary tubes, small test tube, heating source (e.g., Bunsen burner or heating mantle), and a suitable bath liquid (e.g., mineral oil).[4][5]

-

Procedure:

-

A small amount of the this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a heating liquid.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which liquid is drawn into the capillary tube during cooling after a steady stream of bubbles has been observed.[5]

-

3.2. Measurement of Density

The density of a liquid can be determined using several methods, with digital density meters and hydrometers being common choices.

-

Principle:

-

Digital Density Meter: This instrument measures the oscillation period of a U-shaped tube filled with the sample. The density is directly proportional to the square of the oscillation period.[6][7]

-

Hydrometer: Based on Archimedes' principle, a hydrometer is a calibrated float that will sink to a certain level in a liquid depending on the liquid's density.[7][8]

-

-

Apparatus: Digital density meter or a set of calibrated hydrometers, a graduated cylinder, and a temperature control system.

-

Procedure (using a Digital Density Meter):

-

The instrument is calibrated using fluids of known density, such as dry air and distilled water.[6]

-

The sample of this compound is injected into the measuring cell of the density meter.

-

The instrument measures the oscillation period and calculates the density, often with temperature compensation.[6]

-

3.3. Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It works by measuring the critical angle of total internal reflection between a prism of known refractive index and the sample liquid.[9][10][11]

-

Apparatus: Abbe refractometer, a monochromatic light source (usually a sodium D-line lamp), and a constant temperature water bath.[9][10][11]

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism surface.

-

The prisms are closed, and the light source is positioned.

-

The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark section, and the boundary is sharp and at the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded.[10][11]

-

3.4. Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It can be used to determine the purity of a substance like this compound.

-

Principle: A small amount of the sample is vaporized and injected into a carrier gas stream (the mobile phase). The sample travels through a column containing a stationary phase. Different components of the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different rates. A detector at the end of the column registers the components as they elute, producing a chromatogram. The area under each peak is proportional to the amount of that component in the sample.[12][13][14]

-

Apparatus: Gas chromatograph equipped with an appropriate column (e.g., a non-polar or mid-polar capillary column for alcohols), an injector, a detector (e.g., Flame Ionization Detector - FID), and a data acquisition system.[12][14]

-

Procedure:

-

The GC operating conditions (e.g., column temperature, carrier gas flow rate, detector temperature) are set.

-

A small, precise volume of the this compound sample is injected into the GC.

-

The resulting chromatogram is recorded.

-

The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks.

-

Visualization of Characterization Workflow

As a simple alcohol primarily used in industrial applications, this compound is not involved in complex biological signaling pathways. The following diagram illustrates a logical workflow for the physical and chemical characterization of such a compound.

Caption: Workflow for the Characterization of this compound.

Toxicological and Safety Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[15] It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[15] It is also noted to potentially cause long-lasting harmful effects to aquatic life.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Applications

This compound is primarily used as an intermediate in the synthesis of lubricants, defoamers, and surfactants.[1] It is also utilized in the production of fragrances and flavors due to its characteristic odor.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. OIV-MA-BS-06 Density of alcohols and alcoholic beverages method for determining electronic densimetry (Principle based on measuring the period of oscillation) | OIV [oiv.int]

- 7. evelyne-chanson.fr [evelyne-chanson.fr]

- 8. ud.goldsupplier.com [ud.goldsupplier.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. purdue.edu [purdue.edu]

- 13. Gas chromatography of Alcohols [delloyd.50megs.com]

- 14. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 15. file1.lookchem.com [file1.lookchem.com]

Introduction to Structural Isomerism in Long-Chain Alcohols

An In-depth Technical Guide to the Structural Isomers of 7-Ethyl-2-methyl-4-undecanol

This technical guide provides a comprehensive overview of the structural isomers of this compound, a saturated alcohol with the molecular formula C14H30O.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the classification, properties, synthesis, and characterization of these isomers.

Structural isomers are molecules that share the same molecular formula but have a different arrangement of atoms.[6] For a C14H30O alcohol, the structural isomerism primarily manifests in three forms:

-

Chain Isomerism: This arises from variations in the arrangement of the carbon skeleton, leading to straight-chain and branched-chain isomers.[7][8][9][10]

-

Positional Isomerism: This occurs when the hydroxyl (-OH) group is located at different positions on the same carbon skeleton.[7][11]

-

Functional Group Isomerism: Alcohols are isomeric with ethers, where the oxygen atom is linked to two alkyl groups. While this guide focuses on alcohol isomers, it is important to acknowledge the existence of corresponding ethers with the formula C14H30O.[7]

The vast number of possible arrangements for 14 carbon atoms results in a large number of structural isomers for this compound.

Classification and Nomenclature of C14H30O Alcohol Isomers

The structural isomers of this compound can be systematically classified based on the carbon chain length and the position of the hydroxyl group. The parent alkane is tetradecane. Isomers can be derived from this straight chain or from various branched alkanes such as methyltridecanes, ethyldodecanes, and so on.

The following diagram illustrates the conceptual relationship between different types of structural isomers for a generic long-chain alcohol.

References

- 1. fiveable.me [fiveable.me]

- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Isomerism - Definition, Types of Isomers - Structure Isomerism and Stereoisomerism. [allen.in]

- 8. Alcohols C12-C14 | CymitQuimica [cymitquimica.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

The Synthetic Nature of 7-Ethyl-2-methyl-4-undecanol: An Analysis of Available Data

A comprehensive review of scientific and chemical literature reveals no documented natural sources of the compound 7-Ethyl-2-methyl-4-undecanol. This long-chain alcohol, identified by the CAS Number 103-20-8, is consistently presented in chemical databases and by commercial suppliers as a synthetic chemical product. Information regarding its isolation from plant, fungal, or animal sources is conspicuously absent from the available scientific record.

While the user request specified a detailed technical guide on the natural sources of this compound, extensive searches have failed to identify any such origins. The primary applications and descriptions of this compound are rooted in its synthetic production and subsequent use in industrial and commercial products.

Chemical and Commercial Profile

This compound is listed by numerous chemical suppliers, including prominent companies such as Sigma-Aldrich and TCI America, as a laboratory and industrial chemical. Its primary documented application is as an intermediate in the synthesis of other chemical products, notably synthetic lubricants.

There is no indication in the provided search results or broader chemical literature of this compound being a component of any essential oil, plant extract, or pheromone blend from any known organism. The focus of available information is on its chemical properties, synthesis, and commercial availability.

Absence of Biosynthetic Pathways

Consistent with the lack of identified natural sources, there is no information available regarding the biosynthesis of this compound. Natural product biosynthesis involves complex enzymatic pathways within organisms to construct specific molecules. The absence of any discovery of this compound in a natural context means that no corresponding biosynthetic pathway has been elucidated or even proposed.

An In-depth Technical Guide to the Biosynthesis of Insect Pheromones

Disclaimer: As of December 2025, extensive searches of scientific literature and chemical databases have not identified 7-Ethyl-2-methyl-4-undecanol as a known insect pheromone. Consequently, there is no available information regarding its specific biosynthesis in insects. This guide will, therefore, provide a comprehensive overview of the well-established biosynthetic pathways for other structurally related insect pheromones, particularly those derived from fatty acids and those featuring methyl branching, to serve as a valuable resource for researchers in the field.

Introduction to Insect Pheromone Biosynthesis

Insect pheromones are a diverse group of organic compounds used for intraspecific communication. Their biosynthesis is a highly regulated process, often occurring in specialized glands. The majority of identified insect pheromones are derived from two primary metabolic routes: fatty acid metabolism and the isoprenoid (terpenoid) pathway.[1] Insects have evolved to utilize common metabolic intermediates and modify them through a series of enzymatic reactions to produce a vast array of species-specific pheromone components.[1] This guide will focus on the biosynthesis of fatty acid-derived pheromones, including the incorporation of methyl branches, which is the most relevant model for a hypothetical biosynthesis of a compound like this compound.

Biosynthetic Pathways of Fatty Acid-Derived Pheromones

The biosynthesis of fatty acid-derived pheromones begins with the de novo synthesis of fatty acids from acetyl-CoA.[2][3] The carbon chain is then modified through desaturation, chain-shortening or elongation, and reduction, followed by the formation of the final functional group (e.g., alcohol, aldehyde, or acetate ester).[2][4]

The initial steps of pheromone biosynthesis are deeply integrated with primary fatty acid metabolism.

-

Initiation: Fatty acid synthesis is initiated by acetyl-CoA carboxylase (ACC), which carboxylates acetyl-CoA to form malonyl-CoA. Fatty acid synthase (FAS), a multi-enzyme complex, then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain.[3]

-

Elongation: The resulting saturated fatty acyl-CoAs (typically C16 or C18) can be further elongated by specific elongases to produce very-long-chain fatty acids (VLCFAs).[5]

-

Desaturation: Acyl-CoA desaturases introduce double bonds at specific positions in the fatty acyl chain, a critical step for the specificity of many moth sex pheromones.[6]

-

Chain-Shortening: Peroxisomal β-oxidation can be employed to shorten the fatty acyl chain, typically by two carbons per cycle, to achieve the desired pheromone chain length.[6]

The introduction of methyl branches, a key feature of the requested but undocumented compound, adds a layer of complexity to the biosynthetic pathway.

-

Alternative Starter Units: Instead of acetyl-CoA, the biosynthesis of some methyl-branched alkanes can be initiated with branched starter units derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.[7] For example, 2-methylbutyryl-CoA, derived from isoleucine, can serve as a primer to form anteiso-branched fatty acids.[3]

-

Methylmalonyl-CoA Incorporation: During the elongation process, methylmalonyl-CoA can be used as an extender unit in place of malonyl-CoA, resulting in the incorporation of a methyl group along the carbon chain.[8]

Once the correct carbon skeleton is synthesized, a series of terminal modifications produce the final pheromone component.

-

Reduction to Alcohols: Fatty acyl-CoA reductases (FARs) reduce the fatty acyl-CoA to the corresponding fatty alcohol.[2][6]

-

Oxidation to Aldehydes: The resulting fatty alcohols can be oxidized to aldehydes by alcohol oxidases or dehydrogenases.[2]

-

Acetylation: Acetyltransferases can esterify fatty alcohols to form acetate esters, another common class of pheromones.[2]

Key Enzymes in Pheromone Biosynthesis

The specificity of pheromone biosynthesis is largely determined by a suite of specialized enzymes.

| Enzyme Class | Function | Precursor | Product |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA | Acetyl-CoA | Malonyl-CoA |

| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Saturated Fatty Acyl-CoA |

| Elongases | Chain elongation of fatty acyl-CoAs | Fatty Acyl-CoA, Malonyl-CoA | Longer-chain Fatty Acyl-CoA |

| Acyl-CoA Desaturases | Introduction of double bonds | Saturated Fatty Acyl-CoA | Unsaturated Fatty Acyl-CoA |

| Fatty Acyl-CoA Reductases (FARs) | Reduction of fatty acyl-CoAs to alcohols | Fatty Acyl-CoA | Fatty Alcohol |

| Alcohol Oxidases/Dehydrogenases | Oxidation of alcohols to aldehydes | Fatty Alcohol | Fatty Aldehyde |

| Acetyltransferases | Esterification of alcohols | Fatty Alcohol, Acetyl-CoA | Fatty Acetate |

Experimental Protocols for Elucidating Biosynthetic Pathways

The study of insect pheromone biosynthesis employs a combination of classical biochemical techniques and modern molecular biology approaches.

-

Principle: To trace the incorporation of precursors into the final pheromone product.

-

Methodology:

-

A radiolabeled precursor (e.g., [1-¹⁴C]acetate, [1-¹⁴C]propionate for branched chains) is topically applied to or injected into the pheromone gland of the insect.[8]

-

After an incubation period, the pheromone is extracted from the gland or from the surrounding air (for volatile pheromones).

-

The extracted compounds are separated using techniques like gas chromatography (GC).

-

The radioactivity of the collected fractions is measured to determine which compounds incorporated the radiolabel.

-

-

Principle: To identify candidate genes involved in biosynthesis by correlating their expression with pheromone production.

-

Methodology:

-

RNA is extracted from the pheromone gland and other tissues at different developmental stages or times of day.

-

Transcriptome analysis (RNA-seq) is performed to identify genes that are highly expressed in the pheromone gland during periods of active pheromone synthesis.[9]

-

Quantitative real-time PCR (qRT-PCR) is used to validate the expression patterns of candidate genes.

-

-

Principle: To confirm the function of candidate genes by expressing them in a heterologous system.

-

Methodology:

-

The coding sequence of a candidate gene is cloned into an expression vector.

-

The vector is introduced into a heterologous host, such as yeast (Saccharomyces cerevisiae) or certain plants (Nicotiana benthamiana), that does not produce the compound of interest but contains the necessary precursors.[2][10]

-

The host is cultured and supplemented with potential substrates.

-

The culture medium or cell extracts are analyzed by GC-MS to detect the product of the enzymatic reaction.

-

-

Principle: To confirm the in vivo role of a gene by reducing or eliminating its expression and observing the effect on pheromone production.

-

Methodology:

-

RNA interference (RNAi): Double-stranded RNA (dsRNA) corresponding to the target gene is synthesized and injected into the insect. This leads to the degradation of the target mRNA, reducing protein expression.[8]

-

CRISPR/Cas9: This gene editing tool can be used to create a permanent knockout of the target gene.[9]

-

The pheromone profile of the treated insects is then compared to that of control insects to determine the effect of the gene knockdown/knockout.

-

Visualizations of Biosynthetic Pathways and Workflows

Caption: Generalized biosynthetic pathway for fatty acid-derived insect pheromones.

Caption: Experimental workflow for the elucidation of an insect pheromone biosynthetic pathway.

Conclusion

While the biosynthesis of this compound in insects remains uninvestigated due to its apparent absence as a known insect semiochemical, the principles and methodologies outlined in this guide provide a robust framework for the study of other insect pheromones. The biosynthesis of insect pheromones is a dynamic field of research, with new pathways and enzymes continually being discovered. Future research may yet identify novel branched-chain pheromones and their biosynthetic origins, potentially including compounds structurally similar to this compound. The integration of transcriptomics, functional genetics, and analytical chemistry will continue to be instrumental in unraveling the complexities of how insects produce their intricate chemical signals.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 5. A fatty acid anabolic pathway in specialized-cells sustains a remote signal that controls egg activation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. Tunable control of insect pheromone biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

7-Ethyl-2-methyl-4-undecanol: A Technical Overview of a Commercially Available Aliphatic Alcohol

Disclaimer: This document provides a summary of publicly available information regarding 7-Ethyl-2-methyl-4-undecanol. A comprehensive search of scientific literature and patent databases did not yield a primary research article detailing the original discovery, specific biological functions, or involvement in signaling pathways of this particular molecule. The information presented herein is largely derived from chemical supplier databases and general knowledge of related long-chain alcohols.

Introduction

This compound is a branched-chain aliphatic alcohol with the molecular formula C14H30O.[1][2][3][4] It is a colorless liquid at room temperature and is primarily used in the fragrance and flavor industry, valued for its fruity odor.[1] Additionally, it serves as an intermediate in the synthesis of other chemical products, such as lubricants, defoamers, and surfactants.[5] This guide summarizes the known physicochemical properties, potential synthetic routes, and the general biological context of related long-chain alcohols, while highlighting the absence of specific research on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are well-documented by various chemical suppliers. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C14H30O | [1][2][3][4] |

| Molecular Weight | 214.39 g/mol | [1][3] |

| CAS Number | 103-20-8 | [1][2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 264.2 °C at 760 mmHg | [1][6] |

| Flash Point | 114.9 °C | [1][6] |

| Density | 0.83 g/cm³ | [1][6] |

| Refractive Index | 1.441 - 1.446 | [1][6] |

| LogP | 4.39 | [1] |

| Purity (typical) | >98.0% (GC) | [3] |

Synthesis and Identification

While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature, commercial production methods can be inferred from related chemical processes. A plausible synthetic route involves the hydrogenation of an unsaturated precursor.

Postulated Synthesis Workflow

A potential synthetic pathway is the reduction of an α,β-unsaturated ketone precursor, 7-ethyl-2-methylundec-5-en-4-one. This precursor could be synthesized through an aldol condensation reaction followed by dehydration. The final step would be the reduction of the alkene and ketone functionalities.

Caption: Postulated synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

Synthesis of 7-ethyl-2-methylundec-5-en-4-one (Precursor):

-

Reaction: An aldol condensation between 4-methyl-2-pentanone and 2-ethylhexanal using a base catalyst (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol).

-

Dehydration: Subsequent heating of the aldol adduct, often in the presence of an acid catalyst, to yield the α,β-unsaturated ketone.

-

Purification: Distillation under reduced pressure to isolate the enone precursor.

Hydrogenation to this compound:

-

Reaction: The precursor, 7-ethyl-2-methylundec-5-en-4-one, would be dissolved in a solvent like ethanol or ethyl acetate. A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon, would be added. The mixture would be subjected to a hydrogen atmosphere (from balloon pressure to high pressure in an autoclave) at elevated temperature (e.g., 100-125 °C) until hydrogen uptake ceases.

-

Workup: The catalyst would be removed by filtration through a pad of celite. The solvent would be removed in vacuo.

-

Purification: The crude product would be purified by vacuum distillation to yield the final alcohol.

Identification and Characterization

The identification of this compound would rely on standard spectroscopic techniques. Although specific, detailed spectra are not published in research articles, the types of data that would be collected are listed by chemical databases.

| Technique | Purpose | Expected Observations | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with a mass spectrum showing a molecular ion peak (or fragments corresponding to the loss of water and alkyl chains) consistent with C14H30O. | [7] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation by showing the chemical environment of hydrogen atoms | Complex aliphatic signals with characteristic multiplets for the CH-OH proton, the CH2 groups adjacent to the stereocenters, and the terminal methyl groups. | [2][5] |

| ¹³C NMR Spectroscopy | Carbon backbone confirmation | A signal for the carbon bearing the hydroxyl group (C-OH) in the range of 60-75 ppm, along with numerous signals in the aliphatic region for the other 13 carbon atoms. | [5] |

| Infrared (IR) Spectroscopy | Identification of functional groups | A broad O-H stretching band around 3300-3500 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹. | [1] |

Biological Activity Context (General)

There is no specific data on the biological activity or mechanism of action for this compound in the scientific literature. However, research on other long-chain aliphatic alcohols provides a potential framework for its expected properties, particularly in the context of antimicrobial activity.

Antibacterial Properties of Long-Chain Alcohols

Studies on straight-chain fatty alcohols have demonstrated that their antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus, is dependent on the length of their carbon chain. The proposed mechanism for some of these alcohols is the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death.

Caption: General mechanism of membrane disruption by long-chain alcohols.

The optimal chain length for antibacterial activity in linear alcohols is often cited as being between 9 and 13 carbons. It is plausible that branched-chain alcohols like this compound could exhibit similar properties, although the branching may affect their ability to intercalate into and disrupt the lipid bilayer. Without experimental data, this remains speculative.

Conclusion

This compound is a commercially available branched-chain alcohol with well-defined physical properties, primarily utilized in non-pharmaceutical applications such as fragrances. While its synthesis can be postulated based on standard organic chemistry principles, a detailed, peer-reviewed protocol for its preparation and characterization is not publicly available. Furthermore, there is a significant gap in the scientific literature regarding its discovery, specific biological activities, and potential roles in any signaling pathways. Future research would be necessary to explore these aspects and determine if this molecule holds any potential for drug development or other life science applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(103-20-8) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-Undecanol, 7-ethyl-2-methyl- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

7-Ethyl-2-methyl-4-undecanol: A Technical Review of a Molecule Awaiting Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the current, albeit limited, published research on 7-Ethyl-2-methyl-4-undecanol. Despite its availability from commercial suppliers and its listing in chemical databases, dedicated scientific studies investigating its synthesis, characterization, and biological activity are notably absent from the public domain. This document collates the available physicochemical data and places it in the context of general methodologies for the synthesis and analysis of long-chain branched alcohols, highlighting the significant knowledge gaps and potential avenues for future research.

Physicochemical Properties

This compound is a C14 branched-chain alcohol. Its basic properties, derived from various chemical data repositories, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O | [1][2][] |

| Molecular Weight | 214.39 g/mol | [][4] |

| CAS Number | 103-20-8 | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 261-262 °C | |

| Density | 0.84 g/cm³ | |

| Flash Point | 114.9 °C | [1] |

| Vapor Pressure | 0.00137 mmHg at 25°C | [1] |

Spectroscopic Data

While specific research articles detailing the spectroscopic analysis of this compound are not available, raw spectral data can be found in chemical databases.

| Spectrum Type | Data Availability |

| ¹H NMR | Spectrum available from ChemicalBook |

| ¹³C NMR | Data predicted or available in databases like Guidechem |

| Mass Spectrum (EI) | Spectrum available from NIST WebBook and Guidechem |

| IR Spectrum | Spectrum (liquid film) available from Guidechem |

| Raman Spectrum | Spectrum available from Guidechem |

A detailed, peer-reviewed analysis and assignment of these spectra are currently lacking in the scientific literature.

Synthesis and Experimental Protocols

No specific, peer-reviewed experimental protocols for the synthesis of this compound have been identified. However, general methods for the synthesis of long-chain and branched-chain alcohols are well-established and can be adapted for the preparation of this compound.

General Synthetic Strategies

The synthesis of structurally similar long-chain branched alcohols often involves the following key transformations:

-

Grignard Reactions: Coupling of an appropriate Grignard reagent with an aldehyde or ketone to form the carbon skeleton, followed by reduction.

-

Wittig Reaction: Formation of a carbon-carbon double bond, which can then be hydrogenated and hydrated to the desired alcohol.

-

Aldol Condensation: Base-catalyzed condensation of aldehydes and/or ketones to build the carbon backbone, followed by reduction and dehydration/hydrogenation steps.

-

Hydroformylation of Alkenes: The addition of a formyl group and hydrogen across a carbon-carbon double bond, followed by reduction of the resulting aldehyde to an alcohol.

A plausible, though unverified, synthetic workflow for this compound is depicted below.

Caption: A generalized Grignard reaction workflow for alcohol synthesis.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature, including chemical and biological databases, did not yield any studies on the biological activity of this compound. There is no evidence to suggest its involvement in any signaling pathways, nor are there any reports of its use as a pheromone or in any other biological context. The initial hypothesis of a connection to the gypsy moth (Lymantria dispar) pheromone system is not supported by the literature; the identified sex pheromone for this species is (+)-disparlure, a structurally distinct epoxide.

The absence of biological data precludes the creation of any signaling pathway diagrams or tables of bioactivity. This represents a significant and unexplored area for future research. The structural features of this compound, a long-chain branched alcohol, suggest potential for interactions with lipid membranes or hydrophobic binding pockets of proteins, making it a candidate for screening in various biological assays.

Industrial Applications

The primary documented application of this compound is as an intermediate in the chemical industry. It is reported to be used in the synthesis of:

-

Synthetic lubricants: Where its branched structure can influence viscosity and low-temperature properties.

-

Defoamers: Its surface-active properties may be utilized in formulations to reduce foaming.

-

Surfactants: As a precursor to other surface-active agents.

It is also mentioned in the context of the fragrance industry, likely as a synthetic precursor.

Future Research Directions

The current state of knowledge on this compound presents more questions than answers, offering a fertile ground for new research initiatives. A logical workflow for future investigation is proposed below.

References

7-Ethyl-2-methyl-4-undecanol: A Technical Profile

An Examination of a Structurally Complex Alcohol with No Identified Role as a Semiochemical

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties of 7-Ethyl-2-methyl-4-undecanol. Despite a comprehensive review of available scientific literature, this compound has not been identified as a semiochemical, a chemical substance used for communication. This document outlines its chemical and physical characteristics.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. Its fundamental properties are detailed below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₃₀O | [1][2] |

| Molecular Weight | 214.39 g/mol | [1] |

| CAS Number | 103-20-8 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 264.2 °C at 760 mmHg | [1] |

| Flash Point | 114.9 °C | [1] |

| Density | 0.83 g/cm³ | [1] |

| Refractive Index | 1.441 | [1] |

Synonyms:

-

2-Methyl-7-ethyl-4-undecanol

-

4-Undecanol, 7-ethyl-2-methyl-

-

NSC 60591

Role as a Semiochemical: An Absence of Evidence

A thorough investigation into the potential semiochemical activity of this compound was conducted. This included searches for its involvement as a pheromone, allomone, kairomone, or any other type of chemical signal in insects or other organisms. The investigation did not yield any scientific literature or data to support such a role.

The compound is commercially available and is noted for its use in the fragrance industry and as an intermediate in the synthesis of lubricants, defoamers, and surfactants.[1] However, its biological function, particularly in the context of chemical ecology, remains undocumented in the reviewed sources.

Conclusion

Based on the available information, this compound is a well-characterized chemical compound with established physical and chemical properties. However, there is currently no scientific evidence to suggest that it functions as a semiochemical. Therefore, a detailed guide on its semiochemical properties, including quantitative data, experimental protocols, and signaling pathways, cannot be provided.

For researchers and professionals in drug development and related fields, it is important to note that while the structural complexity of this compound might suggest potential biological activity, its role as a signaling molecule is not supported by current scientific literature. Any investigation into its potential biological effects would represent a novel area of research.

Disclaimer: This document is a summary of publicly available information. The absence of evidence for a semiochemical role should not be interpreted as definitive proof of its non-existence, but rather as a reflection of the current state of published research.

References

The Uncharted Territory of 7-Ethyl-2-methyl-4-undecanol: An Assessment of its Potential Pheromonal Activity

A comprehensive review of existing scientific literature reveals no documented evidence to support any pheromonal activity of the compound 7-Ethyl-2-methyl-4-undecanol. This technical guide addresses the current void in research and clarifies the compound's status for researchers, scientists, and drug development professionals. While the molecular structure of this compound falls within the broad range of long-chain alcohols that includes some known insect pheromones, extensive database searches have yielded no studies identifying it as a semiochemical in any species.

At present, information on this compound is confined to its basic chemical and physical properties, primarily found in catalogues of chemical suppliers. There is a notable absence of research into its natural occurrence, its role in insect behavior, or its detection by insect sensory systems.

Physicochemical Properties

For reference, the known physicochemical properties of this compound are summarized below. This information is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 103-20-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₄H₃₀O | [1][2][3][5][6][7][8] |

| Molecular Weight | 214.39 g/mol | [1][2][6] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |

| Boiling Point | 264.2°C at 760 mmHg | [1] |

| Flash Point | 114.9°C | [1] |

| Density | 0.83 g/cm³ | [1] |

The Absence of Biological Data

A thorough search for experimental data on the potential pheromonal activity of this compound yielded no results. Key areas lacking any published research include:

-

Identification and Isolation: There are no reports of this compound being isolated from any insect, plant, or other organism as a volatile or extract component.

-

Behavioral Bioassays: No studies have been published that test the behavioral response of any insect species to this compound, either as a standalone compound or as part of a blend. Such studies would be essential to determine if it acts as an attractant, repellent, aggregator, or has any other pheromonal function.

-

Electrophysiological Studies: There is no available data from techniques such as electroantennography (EAG) or single-sensillum recording (SSR) that would indicate whether the olfactory sensory neurons of any insect are capable of detecting this molecule.

Hypothetical Research Workflow

Given the complete lack of data, it is not possible to provide existing experimental protocols or signaling pathways. However, for researchers interested in investigating the potential pheromonal activity of this compound, a logical experimental workflow could be conceptualized. This serves as a general guide to the type of research that would be necessary to establish a pheromonal role for this compound.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. PubChemLite - this compound (C14H30O) [pubchemlite.lcsb.uni.lu]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Page loading... [guidechem.com]

- 8. 4-Undecanol, 7-ethyl-2-methyl- [webbook.nist.gov]

Methodological & Application

Synthesis of 7-Ethyl-2-methyl-4-undecanol for Research Applications

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Ethyl-2-methyl-4-undecanol is a long-chain secondary alcohol with potential applications in various research fields, including its use as an intermediate in the synthesis of novel surfactants, lubricants, and defoamers.[1][2][3] Its structural complexity, featuring two stereocenters, also makes it an interesting target for stereoselective synthesis studies. This document provides detailed protocols for the chemical synthesis of this compound via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols.[4][5] The protocols outlined below are intended to provide a reproducible methodology for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the purification, handling, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103-20-8 | [6] |

| Molecular Formula | C₁₄H₃₀O | [7] |

| Molecular Weight | 214.39 g/mol | [7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 264.2 °C at 760 mmHg | [8] |

| Density | 0.83 g/cm³ | [8] |

| Refractive Index | 1.441 | [8] |

| Purity | >98.0% (GC) | [7] |

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of an isopentylmagnesium bromide Grignard reagent to 2-ethylhexanal. The reaction is followed by an acidic workup to yield the desired secondary alcohol.

Reaction Scheme

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from isopentyl bromide and 2-ethylhexanal. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are critical for the success of the Grignard reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Isopentyl bromide | 151.04 | 15.1 g (12.6 mL) | 0.10 |

| 2-Ethylhexanal | 128.21 | 12.8 g (15.6 mL) | 0.10 |

| Anhydrous diethyl ether | 74.12 | 200 mL | - |

| Iodine | 253.81 | 1 small crystal | - |

| 1 M Hydrochloric acid | 36.46 | ~100 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine (saturated NaCl solution) | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | ~10 g | - |

Step 1: Preparation of the Grignard Reagent (Isopentylmagnesium Bromide)

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings and a small crystal of iodine.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of isopentyl bromide in 50 mL of anhydrous diethyl ether.

-

Add a small portion (approximately 5 mL) of the isopentyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the gentle boiling of the ether indicate the start of the reaction. Gentle warming may be necessary to initiate the reaction.

-

Once the reaction has started, add the remaining isopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Step 2: Reaction with 2-Ethylhexanal

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of 2-ethylhexanal in 100 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the 2-ethylhexanal solution dropwise to the stirred Grignard reagent while maintaining the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid to the stirred mixture. This will hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Step 4: Purification

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Boiling Point: 115-120 °C at 5 mmHg (Predicted)

-

Expected Yield: 70-80%

Characterization

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR spectroscopy.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to methyl, methylene, and methine protons of the ethyl, isopentyl, and undecanol backbone. A characteristic multiplet for the proton on the carbon bearing the hydroxyl group. |

| ¹³C NMR | Peaks corresponding to the 14 unique carbon atoms in the molecule. A characteristic peak for the carbon attached to the hydroxyl group in the range of 65-75 ppm. |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 214 and a fragmentation pattern consistent with the structure. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching absorptions around 2850-3000 cm⁻¹. |

Experimental Workflow and Logic

The synthesis of this compound follows a logical sequence of steps, from the preparation of the nucleophilic Grignard reagent to the final purification of the alcohol product.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions should be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

-

Anhydrous diethyl ether is extremely flammable and volatile. Avoid open flames and sources of ignition.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

The quenching of the Grignard reaction with acid is exothermic and should be performed slowly and with cooling.

By following these detailed protocols and safety guidelines, researchers can successfully synthesize this compound for their research needs.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. 4-Undecanol, 7-ethyl-2-methyl- [webbook.nist.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Page loading... [guidechem.com]

Application Notes and Protocols for the Enantioselective Synthesis of 7-Ethyl-2-methyl-4-undecanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of 7-Ethyl-2-methyl-4-undecanol, a chiral alcohol with potential applications in pheromone synthesis and as a building block in drug development. The described synthetic strategy is a convergent approach involving the synthesis of a key ketone intermediate followed by a highly selective enantioselective reduction. Two powerful methods for the asymmetric reduction are presented: the Corey-Bakshi-Shibata (CBS) reduction and Asymmetric Transfer Hydrogenation (ATH).

Synthetic Strategy Overview

The synthesis of this compound is designed as a three-stage process. The initial stage involves the synthesis of the carboxylic acid precursor, 3-ethylheptanoic acid, via a malonic ester synthesis. The second stage is the conversion of this carboxylic acid to the prochiral ketone, 7-ethyl-2-methyl-4-undecanone, by reaction with an organolithium reagent. The final and key stage is the enantioselective reduction of the ketone to the desired chiral alcohol.

Figure 1: Overall synthetic workflow for the enantioselective synthesis of this compound.

Quantitative Data Summary

The following tables summarize the expected yields and enantioselectivities for the key steps in the synthesis. These values are based on typical results reported in the literature for analogous reactions.

Table 1: Synthesis of 3-Ethylheptanoic Acid

| Step | Reactants | Product | Typical Yield (%) |

| Diethyl Malonate Alkylation | Diethyl malonate, 1-Bromopentane, Ethyl bromide | Diethyl ethylpentylmalonate | 75-85 |

| Hydrolysis & Decarboxylation | Diethyl ethylpentylmalonate, KOH, H3O+ | 3-Ethylheptanoic acid | 80-90 |

Table 2: Synthesis of 7-Ethyl-2-methyl-4-undecanone

| Step | Reactants | Product | Typical Yield (%) |

| Ketone Formation | 3-Ethylheptanoic acid, Isobutyllithium | 7-Ethyl-2-methyl-4-undecanone | 70-80 |

Table 3: Enantioselective Reduction of 7-Ethyl-2-methyl-4-undecanone

| Method | Catalyst | Reducing Agent | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH3·SMe2 | (S)-7-Ethyl-2-methyl-4-undecanol | 90-98 | >95 |

| Asymmetric Transfer Hydrogenation (ATH) | [RuCl2(p-cymene)]2 / (S,S)-TsDPEN | HCOOH/NEt3 | (R)-7-Ethyl-2-methyl-4-undecanol | 92-99 | >97 |

Experimental Protocols

Stage 1: Synthesis of 3-Ethylheptanoic Acid

This protocol is adapted from standard malonic ester synthesis procedures.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

1-Bromopentane

-

Ethyl bromide

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Alkylation (Step 1): In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After stirring for 30 minutes, add 1-bromopentane (1.05 eq) dropwise and reflux the mixture for 4-6 hours.

-

Alkylation (Step 2): Cool the reaction mixture to room temperature and add a second portion of sodium ethoxide (1.1 eq). After stirring for 30 minutes, add ethyl bromide (1.1 eq) and reflux for another 4-6 hours.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain crude diethyl ethylpentylmalonate.

-

Hydrolysis and Decarboxylation: To the crude malonic ester, add a solution of KOH (3.0 eq) in water/ethanol (1:1). Reflux the mixture overnight. Cool the reaction to room temperature and acidify with concentrated HCl until the pH is ~1. Heat the mixture to reflux for 4-6 hours to effect decarboxylation.

-

Purification: Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude 3-ethylheptanoic acid by vacuum distillation.

Stage 2: Synthesis of 7-Ethyl-2-methyl-4-undecanone

This protocol is based on the reaction of carboxylic acids with organolithium reagents.

Materials:

-

3-Ethylheptanoic acid

-

Isobutyllithium (in hexanes or pentane)

-

Anhydrous diethyl ether or THF

-

Anhydrous hydrochloric acid (HCl) in diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, dissolve 3-ethylheptanoic acid (1.0 eq) in anhydrous diethyl ether.

-

Addition of Organolithium: Cool the solution to -78 °C (dry ice/acetone bath). Add isobutyllithium (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below -65 °C. After the addition is complete, allow the reaction to warm to 0 °C and stir for 2-3 hours.

-

Quenching and Work-up: Cool the reaction mixture back to -78 °C and quench by the slow addition of a saturated solution of HCl in diethyl ether. Allow the mixture to warm to room temperature. Add water and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 7-ethyl-2-methyl-4-undecanone by flash column chromatography on silica gel.

Stage 3: Enantioselective Reduction

Two alternative protocols are provided for the final asymmetric reduction step.

Materials:

-

7-Ethyl-2-methyl-4-undecanone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2, 2 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Activation: To a flame-dried flask under argon, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF. Cool the solution to 0 °C and add BH3·SMe2 (0.6 eq) dropwise. Stir for 15 minutes at 0 °C.

-

Ketone Addition: Cool the catalyst solution to -30 °C. Add a solution of 7-ethyl-2-methyl-4-undecanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reduction: Stir the reaction mixture at -30 °C for 1-2 hours, monitoring the progress by TLC.

-

Quenching and Work-up: Slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude (S)-7-Ethyl-2-methyl-4-undecanol by flash column chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.

Materials:

-

7-Ethyl-2-methyl-4-undecanone

-

[RuCl2(p-cymene)]2

-

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (NEt3)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Preparation: In a flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 eq) and (S,S)-TsDPEN (0.011 eq) in anhydrous DCM. Stir the solution at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reduction: To the flask containing the catalyst, add 7-ethyl-2-methyl-4-undecanone (1.0 eq). Then, add the HCOOH/NEt3 mixture (5.0 eq with respect to the ketone). Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude (R)-7-Ethyl-2-methyl-4-undecanol by flash column chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations leading to the final product.

Figure 2: Logical flow of the synthetic route.

Application Notes and Protocols for the Purification of 7-Ethyl-2-methyl-4-undecanol

For Researchers, Scientists, and Drug Development Professionals